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Compound of Interest

Compound Name: UMK57

Cat. No.: B15557771 Get Quote

The compound UMK57, a tool for studying chromosomal instability (CIN), is a thieno[2,3-

d]pyrimidine derivative.[1] Its primary role is to suppress the mis-segregation of chromosomes

in cancer cells that exhibit CIN.[5]

Chemical Identifiers for UMK57 (Chromosomal Instability Inhibitor)

Identifier Value

IUPAC Name
4-Pyrrolidin-1-yl-5-p-tolyl-thieno[2,3-

d]pyrimidine[1]

CAS Number 342595-74-8[1]

Molecular Formula C17H17N3S[1]

Molecular Weight 295.40 g/mol [1]

InChI Key VOAWQTDHSSKEKA-UHFFFAOYSA-N[1]

Distinction from Umibecestat (CNP520)

For clarity, it is essential to distinguish the CIN inhibitor UMK57 from Umibecestat, a BACE1

inhibitor. Umibecestat is a significantly different and more complex molecule.
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Identifier Value

IUPAC Name

N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-

(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoro-2-

pyridinyl]-3-chloro-5-(trifluoromethyl)pyridine-2-

carboxamide[6]

CAS Number 1387560-01-1[7]

Molecular Formula C19H15ClF7N5O2[6][7]

Molecular Weight 513.8 g/mol [6]

Part 2: Mechanism of Action and Signaling Pathway
UMK57 functions as a small molecule agonist of the mitotic centromere-associated kinesin

(MCAK), also known as KIF2C.[2][4] MCAK is a protein that plays a crucial role in correcting

improper attachments between kinetochores and microtubules (k-MT) of the mitotic spindle.[8]

By potentiating MCAK activity, UMK57 destabilizes these k-MT attachments, thereby promoting

the correction of attachment errors and increasing the fidelity of chromosome segregation.[3][5]

However, cancer cells can develop rapid adaptive resistance to UMK57. This resistance is

driven by alterations in the Aurora B signaling pathway, which leads to the hyper-stabilization of

k-MT attachments, counteracting the effect of UMK57.[5][9]
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Caption: UMK57 signaling and resistance pathway.
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Part 3: Quantitative Data
UMK57 has been shown to significantly reduce the rate of lagging chromosomes during

anaphase in various chromosomally unstable human cancer cell lines. The optimal dose to

achieve the maximal effect on segregation fidelity without significantly affecting mitotic

progression in U2OS cells was determined to be 100 nM.[5] Notably, the compound has no

significant effect on chromosome segregation in non-transformed diploid cell lines.[5]

Table 1: Effect of UMK57 on Lagging Chromosome Rates in Human Cell Lines
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Cell Line Phenotype Treatment
Lagging
Chromosomes
(%)

Fold Change

U2OS CIN Cancer DMSO (Control) ~35% -

100 nM UMK57

(<1 hr)
~15% ~2.3x Reduction

HeLa CIN Cancer DMSO (Control) ~30% -

100 nM UMK57

(<1 hr)
~12% ~2.5x Reduction

SW-620 CIN Cancer DMSO (Control) ~34% -

100 nM UMK57

(<1 hr)
~25% ~1.4x Reduction

RPE-1 Non-transformed DMSO (Control) <5% -

100 nM UMK57

(<1 hr)
<5%

No Significant

Change

BJ Non-transformed DMSO (Control) <5% -

100 nM UMK57

(<1 hr)
<5%

No Significant

Change

Data synthesized

from figures in

Orr B, et al. Cell

Rep. 2016.[5]

Part 4: Experimental Protocols
The primary method for quantifying the effect of UMK57 on chromosomal instability is the

analysis of lagging chromosomes in anaphase cells via immunofluorescence microscopy.

Protocol: Lagging Chromosome Assay by Immunofluorescence

Cell Culture and Treatment:
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Seed human cancer cells (e.g., U2OS) or non-transformed cells (e.g., RPE-1) onto glass

coverslips in a culture dish.

Culture cells in appropriate media until they reach 50-70% confluency.

Treat cells with either 100 nM UMK57 (dissolved in DMSO) or an equivalent volume of

DMSO as a vehicle control. Incubate for the desired time period (e.g., less than 1 hour for

acute effect, or over 72 hours to observe resistance).

Fixation and Permeabilization:

Aspirate the culture medium.

Fix the cells by adding 4% paraformaldehyde in PBS for 10-15 minutes at room

temperature.

Wash the cells three times with PBS.

Permeabilize the cells with a solution of 0.2% Triton X-100 in PBS for 10 minutes to allow

antibody access to intracellular structures.

Blocking and Immunostaining:

Wash the cells three times with PBS.

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 10% Normal

Goat Serum in PBS) for 1 hour at room temperature.

Incubate the cells with a primary antibody solution to detect centromeres (e.g., anti-

centromere antibody, ACA). Dilute the antibody in blocking buffer and incubate overnight

at 4°C.

Wash the cells three times with PBS.

Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Human Alexa

Fluor 594) for 1 hour at room temperature, protected from light.
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During the secondary antibody incubation, a DNA counterstain (e.g., DAPI) can be added

to visualize the nuclei and chromosomes.

Mounting and Imaging:

Wash the cells three times with PBS.

Mount the coverslips onto glass slides using an anti-fade mounting medium.

Image the cells using a fluorescence microscope. Capture images of cells in the anaphase

stage of mitosis.

Data Analysis:

Manually score a large population of anaphase cells (e.g., >300 per condition) for the

presence of lagging chromosomes.

A lagging chromosome is defined as any chromosome or chromatid that is located in the

central spindle region and has failed to segregate to the main chromosome masses at the

spindle poles.

Calculate the percentage of anaphase cells with lagging chromosomes for each treatment

condition.
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Caption: Immunofluorescence workflow for lagging chromosome assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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